Methyl isoindoline-4-carboxylate hydrochloride
Overview
Description
“Methyl isoindoline-4-carboxylate hydrochloride” is a chemical compound with the formula C₁₀H₁₂ClNO₂. It is a white crystalline solid that is soluble in water and methanol . It has a molecular weight of 213.66 .
Synthesis Analysis
This compound is a useful synthetic intermediate in the synthesis of 2,3-Dihydro-1H-isoindole-4-carboxylic Acid . It is used as a reagent in the synthesis of aminoalkylbenzoic acid derivatives for the treatment of various disorders .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by an isoindoline ring, a carboxylate group, and a methyl group.Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 213.66 . It is stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Neuroprotection and Neurodegeneration
Compounds structurally related to Methyl Isoindoline-4-Carboxylate Hydrochloride have been studied for their neuroprotective properties. For example, Tetrahydroisoquinolines, sharing a similar heterocyclic core with Methyl Isoindoline-4-Carboxylate, have shown potential in neuroprotection and the treatment of neurodegenerative diseases. These compounds are investigated for their ability to modulate neurotransmitter systems and protect neural cells from damage, potentially offering therapeutic avenues for conditions like Parkinson's disease and stroke (Karsy et al., 2017; Singh & Shah, 2017).
Antimicrobial and Antitumor Applications
The structural framework of this compound is found in various bioactive molecules, including those with antimicrobial and antitumor activities. Research on Tetrahydroisoquinolines and related compounds has demonstrated their efficacy in combating microbial infections and tumor growth, suggesting that derivatives of this compound could be synthesized and explored for similar bioactivities (Singh & Shah, 2017).
Chemical Synthesis and Catalysis
Compounds with the isoindoline moiety are pivotal in synthetic chemistry, serving as intermediates in the synthesis of complex molecules. Their applications extend to catalysis, where they participate in various cycloaddition reactions and other transformations, highlighting their versatility and utility in developing novel materials and chemicals (Albano & Aronica, 2017).
Antioxidant Properties
Research on related heterocyclic compounds has revealed significant antioxidant properties, which are critical in combating oxidative stress associated with numerous chronic diseases. By studying the functional groups and reactivity of this compound, similar antioxidant capabilities can be hypothesized and explored, potentially contributing to the development of new therapeutic agents (Munteanu & Apetrei, 2021).
Safety and Hazards
“Methyl isoindoline-4-carboxylate hydrochloride” is considered hazardous. It has the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
Mechanism of Action
Target of Action
Methyl Isoindoline-4-carboxylate Hydrochloride is a synthetic intermediate used in the synthesis of 2,3-Dihydro-1H-isoindole-4-carboxylic Acid . This compound is used as a reagent in the synthesis of aminoalkylbenzoic acid derivatives . These derivatives are known to have various therapeutic applications .
Mode of Action
It is known to be a key intermediate in the synthesis of aminoalkylbenzoic acid derivatives . These derivatives interact with their targets to exert their therapeutic effects.
Biochemical Pathways
The aminoalkylbenzoic acid derivatives synthesized using this compound are known to be involved in various biochemical pathways related to their therapeutic applications .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant . Its Log Kp (skin permeation) is -6.52 cm/s .
Result of Action
The aminoalkylbenzoic acid derivatives synthesized using this compound are known to have therapeutic effects in the treatment of faintness attacks, hypokinesia, cranial disorders, neurodegenerative disorders, depression, anxiety, neuropathic pain, neuropathological disorders, and sleep disorders .
Action Environment
It is recommended that the compound be stored under an inert atmosphere (nitrogen or argon) at 2-8°c .
Properties
IUPAC Name |
methyl 2,3-dihydro-1H-isoindole-4-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2.ClH/c1-13-10(12)8-4-2-3-7-5-11-6-9(7)8;/h2-4,11H,5-6H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEOILCADGXBXQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1CNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10600398 | |
Record name | Methyl 2,3-dihydro-1H-isoindole-4-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10600398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127168-90-5 | |
Record name | Methyl 2,3-dihydro-1H-isoindole-4-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10600398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 2,3-dihydro-1H-isoindole-4-carboxylate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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